Cyperquat

Descripción

An active neurotoxic metabolite of 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE. The compound reduces dopamine levels, inhibits the biosynthesis of catecholamines, depletes cardiac norepinephrine and inactivates tyrosine hydroxylase. These and other toxic effects lead to cessation of oxidative phosphorylation, ATP depletion, and cell death. The compound, which is related to PARAQUAT, has also been used as an herbicide.

Structure

3D Structure

Propiedades

IUPAC Name |

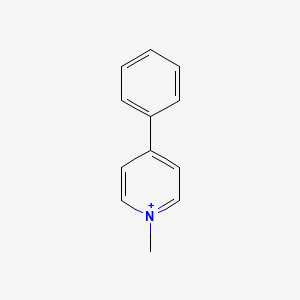

1-methyl-4-phenylpyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYKKMPNATWHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39794-99-5 (chloride) |

Source

|

| Record name | Cyperquat [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058106 |

Source

|

| Record name | Cyperquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48134-75-4 |

Source

|

| Record name | 1-Methyl-4-phenylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48134-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyperquat [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyperquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPERQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R865A5OY8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Cyperquat (MPP+)?

An In-Depth Technical Guide to the Mechanism of Action of Cyperquat (MPP+)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP and the active ingredient in the herbicide formerly known as this compound. MPP+ is a widely utilized tool in preclinical research to model the selective degeneration of dopaminergic neurons observed in Parkinson's disease (PD).

Core Mechanism of Action

The neurotoxicity of MPP+ is a multi-step process characterized by selective uptake into dopaminergic neurons, mitochondrial dysfunction, generation of oxidative stress, and subsequent activation of apoptotic cell death pathways.

A. Selective Uptake and Accumulation: MPP+, a hydrophilic cation, cannot passively cross the blood-brain barrier. Its precursor, MPTP, is lipophilic and readily enters the brain, where it is metabolized by monoamine oxidase-B (MAO-B) in astrocytes into MPP+.[1] This toxic metabolite is then released into the extracellular space. The specificity of MPP+ for dopaminergic neurons is primarily due to its high affinity for the dopamine transporter (DAT), which actively transports it from the extracellular space into the neuronal cytoplasm.[2][3][4] Once inside, MPP+ accumulates in the mitochondria, driven by the large negative mitochondrial membrane potential.[1][2]

B. Inhibition of Mitochondrial Complex I: The primary intracellular target of MPP+ is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport system (ETS).[1][5] By binding to and inhibiting Complex I, MPP+ disrupts the flow of electrons, which has two major immediate consequences:

-

Impaired ATP Synthesis: The inhibition of the ETS leads to a collapse in oxidative phosphorylation, resulting in a dramatic depletion of cellular ATP.[1][5][6] This energy crisis compromises numerous cellular functions essential for neuronal survival.

-

Generation of Reactive Oxygen Species (ROS): The blockage at Complex I causes electrons to leak from the ETS, where they react with molecular oxygen to form superoxide radicals (O₂•−) and other ROS.[1][5] This surge in ROS overwhelms the cell's antioxidant defenses, leading to significant oxidative stress.

C. Oxidative Stress and Cellular Damage: The excessive production of ROS inflicts widespread damage on cellular macromolecules. This includes lipid peroxidation of membranes, oxidation of proteins, and damage to nucleic acids. Oxidative stress further exacerbates mitochondrial dysfunction, creating a vicious cycle of damage.

D. Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and direct mitochondrial damage triggers the intrinsic (mitochondrial) pathway of apoptosis.[7] Key events in this cascade include:

-

Mitochondrial Permeability Transition: The mitochondrial permeability transition pore (mPTP) opens, leading to the dissipation of the mitochondrial membrane potential.

-

Release of Pro-Apoptotic Factors: The compromised outer mitochondrial membrane releases proteins like cytochrome c into the cytosol.[7][8]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.[9][10]

-

Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a host of cellular substrates, leading to DNA fragmentation, nuclear condensation, and ultimately, cell death.[9] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical regulator of this process.[11][12][13]

Visualization of Key Pathways and Workflows

Signaling Pathways and Logical Relationships

Quantitative Data Summary

The following tables summarize quantitative data from studies on MPP+-induced toxicity, primarily using the SH-SY5Y human neuroblastoma cell line, a common in vitro model for dopaminergic neurons.

Table 1: Effect of MPP+ on Cell Viability

| Cell Type | MPP+ Concentration | Exposure Time | Viability (% of Control) | Reference |

|---|---|---|---|---|

| Differentiated SH-SY5Y | 1 mM | 24 h | ~65% | [3] |

| Differentiated SH-SY5Y | 125 µM | 24 h | ~88% | [14][15] |

| Differentiated SH-SY5Y | 500 µM | 24 h | ~70% | [14][15] |

| Differentiated SH-SY5Y | 1000 µM (1 mM) | 24 h | ~55% | [14][15] |

| Differentiated SH-SY5Y | 2000 µM (2 mM) | 24 h | ~40% | [14][15] |

| MN9D (dopaminergic) | ~125 µM (IC50) | 16 h | 50% |[2] |

Table 2: Effect of MPP+ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells Data from high-resolution respirometry after 24h treatment with 1 mM MPP+.

| Respiration State | Parameter | Control Value (pmol O₂/s/10⁶ cells) | MPP+ Treated Value (pmol O₂/s/10⁶ cells) | % Change | Reference |

|---|---|---|---|---|---|

| ROUTINE | Total cellular respiration | 39.5 ± 5.5 | 11.7 ± 2.6 | -70% | [5] |

| LEAK | Non-phosphorylating respiration | 14.7 ± 2.1 | 8.4 ± 1.8 | -43% | [5] |

| OXPHOS | ADP-stimulated respiration | 52.8 ± 7.2 | 15.6 ± 2.9 | -70% | [5] |

| ETS | Max. electron transport capacity | 66.5 ± 8.1 | 24.8 ± 3.9 | -63% |[5] |

Table 3: Effect of MPP+ on Complex I and Apoptotic Markers

| Parameter | Cell/System | MPP+ Treatment | Result | Reference |

|---|---|---|---|---|

| Complex I Activity | Rat Brain Mitochondria | 100 µM | 12.5% inhibition | [16] |

| DNA Fragmentation | SH-SY5Y cells | 500 µM for 48 h | Significant increase vs. control | [9] |

| Caspase-3 Activity | SH-SY5Y cells | 500 µM for 72 h | Significant increase vs. control | [9] |

| Bcl-2/Bax Ratio | SH-SY5Y cells | Not specified | Ratio decreased | [11] |

| PINK1 Protein Level | Differentiated SH-SY5Y | 250 µM for 2 weeks | >50% decrease |[17] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of MPP+. Specific details may vary between laboratories.

Protocol 1: Cell Culture and MPP+ Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[10]

-

Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Culture at 37°C in a humidified 5% CO₂ atmosphere.[15]

-

Neuronal Differentiation (Optional but Recommended): To induce a more mature dopaminergic phenotype, culture cells in a reduced serum medium (e.g., 1% FBS) containing 10 µM all-trans-retinoic acid (RA) for 3-7 days.[15]

-

MPP+ Treatment: Prepare a fresh stock solution of MPP+ iodide or chloride in sterile water or culture medium. On the day of the experiment, dilute the stock to the desired final concentrations (e.g., 100 µM to 2 mM) in fresh culture medium and apply to the cells for the specified duration (typically 24-48 hours).[14][15]

Protocol 2: Assessment of Mitochondrial Respiration (High-Resolution Respirometry)

This protocol uses an Oroboros O2k or similar instrument.

-

Cell Preparation: After MPP+ treatment, harvest cells by trypsinization, wash with PBS, and count. Resuspend a known number of cells (e.g., 1-2 x 10⁶ cells/mL) in a specialized respiration medium (e.g., MiR05).[1]

-

Instrument Setup: Calibrate the oxygen sensors and load the cell suspension into the instrument chambers at 37°C.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

ROUTINE: Record the basal respiration of the intact cells.

-

LEAK: Permeabilize the cell membrane with a mild detergent like digitonin (10 µg/mL). Add Complex I substrates (e.g., pyruvate, malate, glutamate) without ADP to measure non-phosphorylating respiration.

-

OXPHOS: Add a saturating concentration of ADP to measure the oxidative phosphorylation capacity.

-

ETS Capacity: Add a Complex II substrate (succinate) followed by a chemical uncoupler (e.g., CCCP) to measure the maximum capacity of the electron transport system.

-

Inhibition: Sequentially add inhibitors such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to confirm the contribution of each complex and determine residual oxygen consumption (ROX).[1][18]

-

-

Data Analysis: Normalize oxygen flux rates to the number of cells. Compare the different respiratory states between control and MPP+-treated groups.[5]

Protocol 3: Measurement of Mitochondrial Complex I Activity

-

Mitochondrial Isolation: Isolate mitochondria from treated cells or tissue using a differential centrifugation-based kit.

-

Assay Principle: The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I.[2]

-

Procedure: a. Incubate isolated mitochondrial membranes (~50 µg protein) in an assay buffer containing NADH and antimycin A (to block downstream electron flow at Complex III) for 2 minutes at 37°C.[2][16] b. Initiate the reaction by adding ubiquinone-1, a coenzyme Q analog. c. Immediately monitor the decrease in absorbance at 340 nm over several minutes using a spectrophotometer. d. The specific Complex I activity is calculated as the rotenone-sensitive rate of NADH oxidation.

Protocol 4: Detection of Apoptosis (TUNEL Assay)

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19]

-

Procedure: a. Fixation & Permeabilization: Fix cells grown on coverslips with 4% paraformaldehyde, then permeabilize with 0.2% Triton X-100 in PBS.[20] b. Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or Biotin-dUTP) for 1 hour at 37°C. The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.[21] c. Detection: Wash the cells and add a fluorescently-labeled antibody that recognizes the incorporated nucleotide (e.g., FITC-conjugated anti-BrdU). d. Visualization: Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.[19]

Protocol 5: Measurement of Caspase-3 Activity

-

Principle: This colorimetric assay quantifies the activity of executioner caspase-3 based on its ability to cleave a specific peptide substrate (DEVD) linked to a chromophore (p-nitroaniline, pNA).[22]

-

Procedure: a. Cell Lysis: After MPP+ treatment, collect cells and lyse them on ice using a provided lysis buffer. Centrifuge to pellet debris and collect the supernatant (cytosolic extract).[22] b. Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay. c. Enzymatic Reaction: Add 50-100 µg of protein lysate to a 96-well plate. Add a reaction buffer containing DTT and the DEVD-pNA substrate. d. Incubation: Incubate the plate at 37°C for 1-2 hours. e. Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of pNA released is proportional to the caspase-3 activity.[22]

Protocol 6: Western Blot for Cytochrome c Release

-

Principle: This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[23][24]

-

Procedure: a. Fractionation: After treatment, harvest cells and resuspend them in a cytosol extraction buffer. Homogenize the cells using a Dounce homogenizer. b. Perform a series of centrifugations: first, a low-speed spin (e.g., 700 x g) to pellet nuclei and intact cells. c. Transfer the supernatant to a new tube and perform a higher-speed spin (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[23] d. SDS-PAGE and Transfer: Quantify protein in both cytosolic and mitochondrial fractions. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. e. Immunoblotting: Probe the membrane with a primary antibody specific for cytochrome c. Use antibodies for a cytosolic marker (like GAPDH) and a mitochondrial marker (like COX IV) to confirm the purity of the fractions. f. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate. An increased cytochrome c signal in the cytosolic fraction of MPP+-treated cells indicates apoptosis.

References

- 1. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease [mdpi.com]

- 2. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mitochondrial Effects of PGC-1alpha Silencing in MPP+ Treated Human SH-SY5Y Neuroblastoma Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP depletion is the major cause of MPP+ induced dopamine neuronal death and worm lethality in alpha-synuclein transgenic C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of MPP(+)-induced cell death in a dopaminergic neuronal cell line: role of macromolecule synthesis, cytosolic calcium, caspase, and Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted expression of BCL-2 attenuates MPP+ but not 6-OHDA induced cell death in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1) via up-regulation of Bcl-2–associated athanogene 6 (BAG6) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 20. sciencellonline.com [sciencellonline.com]

- 21. biotna.net [biotna.net]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. abcam.com [abcam.com]

- 24. genetex.com [genetex.com]

Cyperquat (MPP+): A Technical Guide to its History, Discovery, and Neurotoxic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyperquat, chemically known as 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that has played a pivotal role in Parkinson's disease research. Initially synthesized in the early 20th century and briefly used as an herbicide in the 1970s, its profound neurotoxic effects were uncovered in the early 1980s following tragic accidents involving illicit drug synthesis. This guide details the history of this compound's discovery, its mechanism of action as a mitochondrial complex I inhibitor, and its application in creating animal models of parkinsonism. Detailed experimental protocols for key assays and a summary of its toxicological data are provided to support researchers in the fields of neurotoxicology and neurodegenerative disease drug development.

Introduction

This compound, or MPP+, is a quaternary ammonium cation that gained notoriety not for its intended use as a broad-spectrum herbicide, but for its devastating and selective destruction of dopaminergic neurons in the substantia nigra, leading to a clinical presentation almost indistinguishable from idiopathic Parkinson's disease.[1][2] This discovery propelled MPP+ to the forefront of neuroscience research, where it remains an indispensable tool for modeling parkinsonian neurodegeneration and investigating potential therapeutic interventions.

History and Discovery

The history of this compound (MPP+) is a compelling narrative of chemical synthesis, agricultural application, and unforeseen neurotoxicity.

-

Early Synthesis and Herbicidal Use: MPP+ was first synthesized in 1923.[1] In the 1970s, its chloride salt was briefly commercialized under the name this compound as a herbicide to control weeds such as nutsedge.[1] However, its use was short-lived and it is now considered an obsolete herbicide.

-

The "Frozen Addicts" and the Unmasking of a Neurotoxin: The true significance of MPP+ in neuroscience was realized through a series of tragic events in the early 1980s. A group of individuals in California who had injected a synthetic opioid, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), developed severe and irreversible symptoms of parkinsonism.[1][2] Investigations revealed that the illicitly synthesized MPPP was contaminated with a precursor molecule, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2]

-

From MPTP to MPP+: The Toxic Metabolite: Subsequent research demonstrated that MPTP itself is not the primary neurotoxin. As a lipophilic compound, MPTP can cross the blood-brain barrier.[2] Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic, positively charged metabolite, MPP+.[1][2] This bioactivation is a critical step in its neurotoxic cascade.

Mechanism of Neurotoxicity

The neurotoxicity of this compound (MPP+) is a multi-step process that culminates in the selective death of dopaminergic neurons.

Cellular Uptake

Following its formation from MPTP, MPP+ is released into the extracellular space. Due to its positive charge, it cannot readily diffuse across cell membranes. Instead, it is actively taken up into dopaminergic neurons by the dopamine transporter (DAT).[3] This selective uptake is a key reason for the specific targeting of these neurons.

Mitochondrial Accumulation and Complex I Inhibition

Once inside the dopaminergic neuron, MPP+ is actively sequestered into the mitochondria, driven by the mitochondrial membrane potential. Here, it exerts its primary toxic effect by potently and specifically inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3][4]

Downstream Consequences of Complex I Inhibition

The inhibition of Complex I by MPP+ triggers a cascade of detrimental events:

-

ATP Depletion: The disruption of the electron transport chain leads to a significant decrease in ATP production, resulting in an energy crisis within the neuron.

-

Oxidative Stress: The blockage of electron flow at Complex I causes a leakage of electrons, which then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS).[3][4] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.

-

Apoptosis: The combination of energy failure and oxidative stress activates intrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3 and caspase-9), and ultimately, programmed cell death.[3][4][5]

The following diagram illustrates the signaling pathway of MPP+ induced neurotoxicity:

References

- 1. MPP+ - Wikipedia [en.wikipedia.org]

- 2. modelorg.com [modelorg.com]

- 3. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPM2 promotes neurotoxin MPP+/MPTP-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of 1-methyl-4-phenylpyridinium (MPP+)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent neurotoxin widely utilized in preclinical research to model Parkinson's disease.[1][2] Its selective toxicity towards dopaminergic neurons is primarily attributed to its accumulation within these cells via the dopamine transporter (DAT) and subsequent inhibition of mitochondrial complex I.[3][4] This disruption of the electron transport chain leads to a cascade of detrimental events, including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms underlying the neurotoxicity of MPP+. Detailed experimental protocols for key in vitro assays and visualizations of the critical signaling pathways are presented to facilitate further research and the development of potential therapeutic interventions.

Chemical Structure and Physicochemical Properties

MPP+ is a quaternary ammonium cation with a pyridinium ring substituted with a methyl group at the nitrogen atom and a phenyl group at the 4-position.[6]

Table 1: Physicochemical Properties of 1-methyl-4-phenylpyridinium (MPP+)

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂N⁺ | [7] |

| Molar Mass | 170.23 g/mol | [7] |

| Appearance | White to beige powder (iodide salt) | [7] |

| Solubility in Water | 10 mg/mL (iodide salt) | [7] |

| CAS Number | 39794-99-5 (chloride), 36913-39-0 (iodide) | [6] |

Neurotoxicity and Mechanism of Action

The neurotoxicity of MPP+ is a multi-step process that begins with its selective uptake into dopaminergic neurons and culminates in apoptotic cell death.

Cellular Uptake

MPP+ is a charged molecule and cannot readily cross the blood-brain barrier or cellular membranes.[7] Its selective toxicity to dopaminergic neurons is a direct consequence of its high-affinity uptake by the dopamine transporter (DAT).[3][8] Non-dopaminergic cells that lack DAT are largely resistant to the toxic effects of MPP+.[3]

Mitochondrial Accumulation and Complex I Inhibition

Following its entry into dopaminergic neurons, MPP+ is actively sequestered within the mitochondria, driven by the mitochondrial membrane potential.[4][9] Inside the mitochondrial matrix, MPP+ directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2][10] This inhibition is a critical event in MPP+-induced neurotoxicity, leading to a severe reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[4][5]

Table 2: In Vitro and In Vivo Toxicological Data for MPP+

| Parameter | Species/System | Value | Reference |

| IC₅₀ (Complex I Inhibition) | Rat brain mitochondrial membrane fragments | ~125 µM | [9] |

| LD₅₀ (Intraperitoneal) | Mouse | 29 mg/kg | [7] |

| LD₅₀ (Subcutaneous) | Mouse | 22.3 mg/kg | [7] |

| LD₅₀ (Subcutaneous, MPTP) | Mouse | 54 mg/kg | [11] |

| Neurotoxic Concentration (SH-SY5Y cells) | Human neuroblastoma cell line | 0.005 - 5 mM (24-48h) | [12][13] |

Signaling Pathways in MPP+-Induced Neurodegeneration

The inhibition of mitochondrial complex I by MPP+ triggers a complex network of signaling pathways that converge on apoptosis. These pathways are primarily driven by oxidative stress and mitochondrial dysfunction.

Oxidative Stress Pathway

The leakage of electrons from the inhibited complex I leads to the formation of superoxide radicals (O₂⁻), which are then converted to other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[3] This surge in ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.[14][15]

Caption: MPP+ induced oxidative stress pathway.

Apoptotic Signaling Pathway

MPP+-induced oxidative stress and ATP depletion trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the outer mitochondrial membrane.[16][17] This results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3.[18][19] Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates.[17]

Caption: MPP+ induced apoptotic signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the effects of MPP+.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MPP+ iodide salt

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[20]

-

Treat the cells with various concentrations of MPP+ (e.g., 0.005 mM to 5 mM) for the desired time period (e.g., 24 or 48 hours).[12] Include untreated control wells.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

0.2% Triton X-100 in PBS

-

In Situ Cell Death Detection Kit (e.g., from Roche) containing:

-

Equilibration Buffer

-

TdT Enzyme

-

Labeling Solution (e.g., fluorescein-dUTP)

-

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Fix the cells with 4% paraformaldehyde for 40 minutes at room temperature.[21]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[22]

-

Wash the cells three times with PBS.

-

Incubate the cells with 100 µL of Equilibration Buffer for 10 minutes at room temperature.[22]

-

Prepare the TUNEL reaction mixture by mixing the TdT enzyme and labeling solution according to the manufacturer's instructions.

-

Incubate the cells with 50 µL of the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[21]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green with fluorescein), indicating apoptosis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Materials:

-

Cells cultured in a 96-well plate or on coverslips

-

DCFH-DA probe

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Positive control (e.g., H₂O₂)

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Treat cells with MPP+ as desired.

-

Wash the cells twice with warm HBSS.

-

Load the cells with 5-10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm using a fluorescence microplate reader or visualize under a fluorescence microscope.[23] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Experimental Workflow

A typical workflow for investigating the neuroprotective effects of a compound against MPP+-induced toxicity is outlined below.

References

- 1. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxidative Stress, Mitochondrial Dysfunction, and Neuroprotection of Polyphenols with Respect to Resveratrol in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay [protocols.io]

- 7. MPP+ - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tissue concentrations of MPTP and MPP+ after administration of lethal and sublethal doses of MPTP to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Apoptosis induction by a dopaminergic neurotoxin, 1-methyl-4-phenylpyridinium ion (MPP(+)), and inhibition by epidermal growth factor in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sciencellonline.com [sciencellonline.com]

- 23. researchgate.net [researchgate.net]

Understanding the Mitochondrial Complex I Inhibition by Cyperquat (MPP+): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyperquat, scientifically known as 1-methyl-4-phenylpyridinium (MPP+), is a potent neurotoxin extensively utilized in research to model Parkinson's disease.[1][2] Its primary mechanism of toxicity involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3][4] This inhibition leads to a cascade of cellular events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death, particularly in dopaminergic neurons.[2][5][6] This technical guide provides an in-depth overview of the core aspects of mitochondrial complex I inhibition by this compound, including quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Quantitative Data on Complex I Inhibition

The inhibitory potency of this compound (MPP+) on mitochondrial complex I has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the percentage of inhibition at specific concentrations are key parameters to understand its efficacy as a Complex I inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~125 µM | MN9D (dopaminergic hybridoma) | [7] |

| Percent Inhibition | 21% | Rat Brain Mitochondria (at 200 µM MPP+) | [5][7] |

| Percent Inhibition | 12.5% | Rat Brain Mitochondria (at 100 µM MPP+) | [7] |

Experimental Protocols

A variety of experimental techniques are employed to study the effects of this compound on mitochondrial function. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Complex I Activity (NADH Oxidase Assay)

This assay spectrophotometrically measures the activity of Complex I by following the oxidation of NADH to NAD+.

Materials:

-

Isolated mitochondria or mitochondrial membrane fragments

-

Assay Buffer (e.g., 25 mM K3PO4, 5 mM MgCl2, pH 7.2)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Ubiquinone-1 (Coenzyme Q1) or other suitable electron acceptor

-

Rotenone (a specific Complex I inhibitor, for control)

-

Antimycin A (a Complex III inhibitor, to prevent reverse electron transport)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Isolate mitochondria from the desired cells or tissue.

-

Prepare mitochondrial membrane fragments by freeze-thawing.

-

In a cuvette, incubate the mitochondrial membranes (approximately 50 µg of protein) in the assay buffer containing antimycin A (e.g., 2 µg/mL) for 2 minutes at 37°C.[5]

-

To a parallel control cuvette, add rotenone to determine non-Complex I-specific NADH oxidation.

-

Add NADH to a final concentration of approximately 130 µM.[5]

-

Initiate the reaction by adding ubiquinone-1 to a final concentration of approximately 65 µM.[7]

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[5][7] The rate of decrease is proportional to the rate of NADH oxidation.

-

Calculate Complex I-specific activity by subtracting the rate of the rotenone-containing sample from the total rate.

High-Resolution Respirometry (HRR)

HRR measures the oxygen consumption rate (OCR) in living cells or isolated mitochondria, providing a detailed analysis of mitochondrial respiration.

Materials:

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Cell culture of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Mitochondrial respiration medium (e.g., MiR05)

-

Substrates and inhibitors:

-

Pyruvate, Malate, Glutamate (for Complex I-linked respiration)

-

Succinate (for Complex II-linked respiration)

-

ADP (to stimulate oxidative phosphorylation)

-

Digitonin (for plasma membrane permeabilization)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Procedure for MPP+ Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the desired concentration of MPP+ for a specified duration (e.g., 1 mM for 24 hours).[4]

-

Harvest and resuspend the cells in the mitochondrial respiration medium.

-

Calibrate the oxygen sensors of the high-resolution respirometer.

-

Add the cell suspension to the respirometer chambers.

-

Sequentially add substrates and inhibitors to measure different respiratory states:

-

ROUTINE respiration: Measure the basal OCR of intact cells.

-

LEAK respiration (State 4o): Add an ATP synthase inhibitor (e.g., oligomycin) to measure oxygen consumption not coupled to ATP synthesis.

-

OXPHOS capacity (State 3): Permeabilize the cells with digitonin and add ADP along with Complex I and/or Complex II substrates to measure the maximum capacity of the oxidative phosphorylation system.[4][8]

-

ET capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

-

Residual Oxygen Consumption (ROX): Add rotenone and antimycin A to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.[4]

-

-

Analyze the data to determine the effect of MPP+ on various respiratory parameters.

Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cell culture of interest

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells in a suitable format (e.g., 24-well plate).

-

Treat cells with MPP+ for the desired time.

-

Remove the treatment medium and wash the cells once with a suitable buffer (e.g., DMEM without serum).[9]

-

Prepare a working solution of DCFH-DA (e.g., 10 µM in serum-free medium).

-

Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.[9]

-

Remove the DCFH-DA solution and wash the cells twice with PBS.[9]

-

Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~525 nm).

-

The fluorescence intensity is proportional to the amount of intracellular ROS.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of mitochondrial Complex I by this compound triggers a complex network of signaling pathways leading to cellular dysfunction and death.

Caption: MPP+-induced apoptotic signaling pathway.

The process begins with MPP+ inhibiting Complex I, leading to ATP depletion and a surge in ROS. This oxidative stress promotes the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2.[2][10] This imbalance triggers the mitochondrial permeability transition, releasing cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis.[2]

Caption: MPP+-induced oxidative stress response via the Nrf2 pathway.

In response to the increased ROS, the cell activates defense mechanisms. ROS disrupts the Keap1-Nrf2 complex, leading to the dissociation and nuclear translocation of the transcription factor Nrf2.[11][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's antioxidant capacity.[11][13]

Experimental Workflow

A typical experimental workflow to investigate the neurotoxic effects of this compound involves a multi-tiered approach, from initial toxicity screening to detailed mechanistic studies.

Caption: Experimental workflow for assessing this compound neurotoxicity.

The workflow begins with hazard identification, where cell cultures are treated with varying concentrations of MPP+ over time to determine its effect on cell viability.[14][15] Positive results trigger a more in-depth mechanistic investigation to assess its impact on mitochondrial function (Complex I activity and respiration), ROS production, and the induction of apoptosis. Finally, signaling pathway analysis using techniques like Western blotting and RT-qPCR is employed to dissect the molecular mechanisms underlying the observed cellular effects.

Conclusion

This compound (MPP+) serves as an invaluable tool for studying the molecular mechanisms of neurodegeneration, particularly those linked to mitochondrial dysfunction. Its specific inhibition of Complex I initiates a well-characterized cascade of events that can be meticulously studied using the experimental protocols outlined in this guide. A thorough understanding of these processes is crucial for researchers and drug development professionals working to identify novel therapeutic targets for neurodegenerative diseases like Parkinson's disease.

References

- 1. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of complex I by hydrophobic analogues of N-methyl-4-phenylpyridinium (MPP+) and the use of an ion-selective electrode to measure their accumulation by mitochondria and electron-transport particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPP+-induced neurotoxicity in mouse is age-dependent: evidenced by the selective inhibition of complexes of electron tr… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Activation, interaction and intimation of Nrf2 pathway and their mutational studies causing Nrf2 associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

An In-depth Technical Guide to the Neurotoxic Relationship Between MPTP and its Metabolite, MPP+

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a severe and irreversible parkinsonian syndrome in humans and primates has revolutionized research into Parkinson's disease (PD).[1][2] MPTP is a pro-neurotoxin, meaning it is not toxic itself but is metabolized in the brain to a highly toxic compound.[3][4][5] This active metabolite is the 1-methyl-4-phenylpyridinium cation (MPP+).[3][6]

It is important to clarify a point of nomenclature. While the term "Cyperquat" was used in the topic of this guide, this name refers to the chloride salt of MPP+ which was once used as an herbicide.[3][6] In the context of neurodegeneration and Parkinson's disease research, the active toxic metabolite is universally referred to as MPP+, and this guide will adhere to that standard terminology. Though structurally similar to the herbicide paraquat, MPP+ has a distinct mechanism of action that is central to the MPTP model of PD.[7][8] This document provides a detailed technical overview of the metabolic activation of MPTP, the molecular mechanisms of MPP+ neurotoxicity, quantitative toxicological data, and key experimental protocols used in this field of study.

The Metabolic Activation of MPTP to MPP+

The conversion of MPTP to its toxic metabolite MPP+ is a critical two-step enzymatic process that occurs primarily within the brain.[6]

-

Initial Oxidation: The lipophilic MPTP readily crosses the blood-brain barrier after systemic administration.[3][9] Within the brain, it is first oxidized by the enzyme monoamine oxidase B (MAO-B), which is predominantly located on the outer mitochondrial membrane of glial cells (specifically astrocytes).[3][5][10] This initial step converts MPTP to an unstable intermediate, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[5][10]

-

Final Conversion to MPP+: MPDP+ is then further oxidized to the stable and toxic MPP+.[4] This second step can occur either non-enzymatically or through the further action of MAO.[4] Once formed, MPP+ is released from the astrocytes into the extracellular space.[5]

The indispensable role of MAO-B in this process is demonstrated by the fact that inhibiting MAO-B with drugs like selegiline (deprenyl) can prevent the metabolism of MPTP to MPP+, thereby protecting against its neurotoxic effects.[3][9][11]

Molecular Mechanism of MPP+ Neurotoxicity

The selective destruction of dopaminergic neurons by MPP+ is a multi-stage process involving specific transporters and targeted mitochondrial disruption.

-

Selective Uptake: MPP+, being a charged molecule, cannot easily diffuse across cell membranes.[6][10] It is actively transported from the extracellular space into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[3][9][12] This transport mechanism explains the exquisite selectivity of MPTP/MPP+ for this specific neuronal population, as neurons lacking DAT are largely spared.[3][12]

-

Mitochondrial Accumulation: Once inside the dopaminergic neuron, MPP+ is further concentrated within the mitochondria.[1][13] This accumulation is driven by the large electrical gradient across the inner mitochondrial membrane.[1][13]

-

Inhibition of Complex I: Inside the mitochondrial matrix, MPP+ exerts its primary toxic effect by potently inhibiting Complex I (NADH dehydrogenase) of the electron transport chain.[1][6][13] This blockade disrupts oxidative phosphorylation, leading to a catastrophic depletion of cellular ATP and an inability to meet the neuron's energy demands.[6][13]

-

Oxidative Stress and Cell Death: The inhibition of Complex I also leads to the generation of reactive oxygen species (ROS), such as superoxide radicals.[4][6] This surge in ROS creates a state of severe oxidative stress, damaging cellular components like lipids, proteins, and DNA.[4] The combination of ATP depletion and oxidative damage ultimately triggers apoptotic pathways, leading to the death of the dopaminergic neuron.[14][15] MPP+ can also induce the opening of the mitochondrial permeability transition pore (MTP), releasing factors like cytochrome c that further promote apoptosis.[14]

Quantitative Toxicological Data

The toxicity of MPTP and MPP+ has been quantified in numerous in vivo and in vitro studies. The following tables summarize key data points for easy comparison.

Table 1: In Vivo Toxicity Data for MPTP

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Notes | Reference(s) |

| Mouse | Subcutaneous (s.c.) | 53.8 - 54 mg/kg | Lethality is antagonized by MAO-B inhibitors. | [11][16] |

| Mouse | Oral | > 160 mg/kg | Much lower lethality compared to subcutaneous route. | [11] |

| Rat | Intraperitoneal (i.p.) | 72 mg/kg | Rats are generally less sensitive than mice. | [16] |

Table 2: In Vitro Cytotoxicity Data for MPP+

| Cell Line / Model | Concentration Range | Effect | Reference(s) |

| SH-SY5Y Neuroblastoma | 1 - 3 mM (24h) | Dose-dependent decrease in cell viability (to ~64% at 3 mM). | [5] |

| SH-SY5Y Neuroblastoma | 500 µM (48-72h) | Significant increase in DNA fragmentation (apoptosis). | [17] |

| Primary Mesencephalic Neurons | 20 µM (48h) | Significant loss of cell viability (~50%). | [18] |

| Neuroblastoma N2AB-1 | 33.7 µM (24h) | Inhibition of protein synthesis, cell lysis. | [19] |

| Isolated Rat Mitochondria | 0.5 mM | Inhibition of NAD+-linked substrate oxidation (Complex I). | [7][20] |

Key Experimental Protocols

Reproducible and well-characterized experimental models are essential for studying MPTP-induced neurodegeneration.

Protocol 1: The MPTP Mouse Model of Parkinson's Disease (In Vivo)

This is the most widely used animal model for studying the effects of MPTP.

-

Objective: To induce a consistent and measurable loss of dopaminergic neurons in the substantia nigra and depletion of dopamine in the striatum.

-

Animal Model: Young adult (8+ weeks) male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[21][22]

-

MPTP Preparation: MPTP hydrochloride is dissolved in sterile 0.9% saline. The solution should be prepared fresh for each experiment.

-

Administration Regimens:

-

Acute Regimen: Multiple intraperitoneal (i.p.) or subcutaneous (s.c.) injections over a single day. A common protocol involves four injections of 15-20 mg/kg MPTP, spaced 2 hours apart.[21] This regimen can cause 40-90% striatal dopamine depletion.[21][22]

-

Subacute Regimen: Daily injections for several consecutive days. For example, one injection of 30 mg/kg MPTP daily for five consecutive days.[21][22]

-

-

Post-Injection Monitoring: Animals may experience acute side effects and should be monitored. The peak level of MPP+ in the striatum typically occurs around 90 minutes after the final injection.[21]

-

Endpoint Analysis: Tissues are typically harvested 7 to 21 days after the last injection to allow the lesion to stabilize.[21][22]

-

Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates.

-

Immunohistochemistry/Histology: Brain sections are stained for Tyrosine Hydroxylase (TH) to visualize and count the surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc).

-

-

Safety Precautions: MPTP is a known human neurotoxin. All handling, solution preparation, and injections must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[16][23]

Protocol 2: MPP+ Cytotoxicity Assay in SH-SY5Y Cells (In Vitro)

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying the direct effects of MPP+.[5][24]

-

Objective: To assess the dose-dependent cytotoxicity of MPP+ and to screen for potential neuroprotective compounds.

-

Cell Culture: SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12 with 10% FBS). For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM for 3-7 days) prior to the experiment.[5][24]

-

Experimental Procedure:

-

Seed differentiated or undifferentiated SH-SY5Y cells into 96-well plates.

-

Allow cells to adhere overnight.

-

(Optional) Pre-treat cells with the test compound for a specified period (e.g., 1-24 hours).

-

Expose cells to various concentrations of MPP+ iodide (e.g., ranging from 100 µM to 2 mM) for 24-48 hours.[5][24] Include vehicle-only controls.

-

-

Endpoint Analysis (Cell Viability):

-

MTT Assay: This colorimetric assay measures mitochondrial reductase activity, which is an indicator of cell viability. After MPP+ treatment, cells are incubated with MTT solution. Viable cells convert MTT to a purple formazan product, which is then solubilized and measured spectrophotometrically.[24]

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis (necrosis). The amount of LDH in the medium is measured to quantify cell death.

-

-

Data Analysis: Cell viability is typically expressed as a percentage relative to the untreated control cells. Dose-response curves are generated to determine the IC50 (the concentration of MPP+ that causes 50% inhibition of cell viability).

Conclusion

The MPTP/MPP+ model remains an invaluable tool in Parkinson's disease research. It provides a robust system for studying the specific mechanisms of dopaminergic neurodegeneration, from metabolic activation in glial cells to the precise molecular events of mitochondrial failure and oxidative stress within neurons.[25] A thorough understanding of the technical details presented in this guide—including the metabolic pathway, mechanisms of toxicity, quantitative data, and established protocols—is fundamental for professionals aiming to investigate the pathogenesis of Parkinson's disease and to develop novel therapeutic strategies.

References

- 1. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MPTP - Wikipedia [en.wikipedia.org]

- 4. MPTP: MODEL FOR PARKINSON'S DISEASE (Cecilia Sosso, Alberto Lorenzi) [flipper.diff.org]

- 5. mdpi.com [mdpi.com]

- 6. MPP+ - Wikipedia [en.wikipedia.org]

- 7. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound (MPP+) and paraquat on isolated mitochondria from rat striatum, cortex and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paraquat neurotoxicity is distinct from that of MPTP and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tissue concentrations of MPTP and MPP+ after administration of lethal and sublethal doses of MPTP to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ehs.miami.edu [ehs.miami.edu]

- 17. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurotoxicity of MPTP and MPP+ in vitro: characterization using specific cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), its metabolite this compound (MPP+) and energy transduction in mitochondria from rat striatum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. modelorg.com [modelorg.com]

- 22. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyperquat: A Technical Examination of its Original Herbicidal Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyperquat, the common name for 1-methyl-4-phenylpyridinium (MPP+) when formulated as a herbicide, saw brief use in the 1970s primarily for the control of nutsedge species.[1] Now considered an obsolete herbicide, a comprehensive understanding of its original application, mechanism of action, and herbicidal efficacy is valuable for historical reference and for researchers studying pyridinium-based compounds and their interactions with biological systems. This technical guide synthesizes the available scientific information on this compound's herbicidal properties, presenting quantitative data, outlining its mechanism of action in plants through detailed signaling pathway diagrams, and providing insights into the experimental protocols of the era.

Introduction

This compound, chemically known as 1-methyl-4-phenylpyridinium, was introduced as a selective herbicide for the control of problematic weeds, most notably purple and yellow nutsedge (Cyperus spp.), in crops such as cereals.[2][3][4] Its commercialization was short-lived, and it has since been classified as an obsolete herbicide.[2][3][4] Despite its limited historical use, the mode of action of its active ingredient, MPP+, remains a subject of significant scientific interest due to its well-documented neurotoxic properties in mammals, which are linked to the inhibition of mitochondrial Complex I.[1][5][6][7][8] In plants, this compound exhibits a dual mechanism of action, primarily targeting mitochondrial respiration and also interfering with Photosystem I, a mechanism it shares with the structurally similar and widely used herbicide, paraquat.[4][9]

Quantitative Data on Herbicidal Efficacy

Quantitative data on the specific application rates and efficacy of this compound from its period of use are scarce in publicly available literature. However, studies on its efficacy and on the closely related herbicide paraquat provide insights into its potential performance.

Table 1: Efficacy of this compound and Structurally Related Paraquat on Nutsedge

| Herbicide | Target Weed | Application Rate | Efficacy | Source |

| This compound | Yellow Nutsedge (Cyperus esculentus) | High rates (specifics not detailed) | Effective control | [10] |

| Paraquat | Purple Nutsedge (Cyperus rotundus) | 400 g/ha | 100% visual efficacy at 30 days | [3] |

| Paraquat | Purple Nutsedge (Cyperus rotundus) | 800 g/ha | Weak control (50%) at 90 days | [3] |

Table 2: Crop Tolerance to Paraquat (as a proxy for this compound)

| Crop | Herbicide | Application Rate | Observation | Source |

| Chickpea (Cicer arietinum) | Paraquat | 180 g ai ha⁻¹ (up to 10 days after emergence) | No significant injury, reduction in plant height, or biomass | [11] |

| Chickpea (Cicer arietinum) | Paraquat | 360 or 540 g ai ha⁻¹ (20 days after emergence) | Moderate toxicity | [11] |

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt fundamental energy production processes within the plant cell: mitochondrial respiration and photosynthesis.

Inhibition of Mitochondrial Respiration

The primary mode of action of the this compound cation (MPP+) is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][5][6][7][8] This disruption leads to a cessation of ATP synthesis, depriving the plant cells of the energy required for metabolic processes and ultimately leading to cell death.

Interference with Photosystem I

Similar to paraquat, this compound is classified as a Photosystem I (PSI) inhibitor.[4] In the light-dependent reactions of photosynthesis, this compound can accept electrons from PSI, diverting them from their normal path to ferredoxin. This reduced form of this compound then reacts with molecular oxygen to produce superoxide radicals, which are highly reactive oxygen species (ROS). The regeneration of the this compound cation allows for a continuous cycle of ROS production, leading to rapid lipid peroxidation, cell membrane damage, and ultimately, cell death.

Experimental Protocols

Synthesis and Formulation

The synthesis of this compound (MPP+ chloride) can be achieved through the reaction of 4-phenylpyridine with methyl chloride. While specific herbicidal formulation details are not published, a typical emulsifiable concentrate (EC) formulation would involve dissolving the active ingredient in a suitable solvent system with the addition of emulsifiers to ensure dispersion in water for spray application.

Bioassays for Herbicidal Activity

Standard bioassays to determine herbicidal efficacy would have included:

-

Greenhouse Trials:

-

Plant Material: Target weeds (e.g., Cyperus esculentus, Cyperus rotundus) and representative crop species grown in pots under controlled environmental conditions.

-

Treatment Application: Application of this compound at various rates (e.g., kg/ha or lb/acre) using a laboratory sprayer to ensure uniform coverage.

-

Data Collection:

-

Visual Injury Assessment: Rating of plant damage at set intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

-

-

-

Field Trials:

-

Site Selection: Fields with natural and uniform infestations of the target weeds.

-

Experimental Design: Randomized complete block design with multiple replications.

-

Application: Application of the herbicide using calibrated field plot sprayers.

-

Efficacy Evaluation: Similar to greenhouse trials, with visual ratings and biomass measurements.

-

Crop Tolerance Assessment: Visual assessment of any phytotoxic effects on the crop at various growth stages.

-

Yield Data: Harvesting the crop at maturity to determine the impact of the herbicide treatment on yield.

-

Conclusion

This compound's history as a herbicide is a brief but noteworthy chapter in the development of chemical weed control. Its dual mechanism of action, targeting both mitochondrial respiration and photosynthesis, made it an effective but ultimately superseded compound. The lack of extensive, publicly available data on its specific use and performance underscores its limited commercial lifespan. However, the study of its active ingredient, MPP+, continues to be of immense importance in the fields of toxicology and neurodegenerative disease research. This guide provides a consolidated overview of the technical aspects of this compound's original herbicidal application, drawing from the available scientific literature to reconstruct its efficacy, mode of action, and the experimental approaches likely used in its evaluation.

References

- 1. MPP+ - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijeab.com [ijeab.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Studies on the toxicity of 1-methyl-4-phenylpyridinium ion (MPP+) against mitochondria of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound (MPP+) and paraquat on isolated mitochondria from rat striatum, cortex and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), its metabolite this compound (MPP+) and energy transduction in mitochondria from rat striatum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds | MDPI [mdpi.com]

- 10. Yellow Nutsedge (Cyperus esculentus) Control in Kentucky Bluegrass (Poa pratensis) with Bentazon, this compound, and Perfluidone | Weed Science | Cambridge Core [cambridge.org]

- 11. Frontiers | The first report of chickpea (Cicer arietinum L.) tolerance to Paraquat in Australia [frontiersin.org]

Cyperquat-Induced Dopaminergic Neuron Degeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyperquat, also known as 1-methyl-4-phenylpyridinium (MPP+), is a potent monoaminergic neurotoxin recognized for its ability to selectively destroy dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease (PD).[1] Historically used as an herbicide, its neurotoxic properties were discovered following the observation of parkinsonism in individuals exposed to its precursor, MPTP.[1] This guide provides an in-depth technical overview of the molecular mechanisms, experimental models, and key quantitative findings related to this compound-induced dopaminergic neurodegeneration. Its structural analog, paraquat, which is still in widespread use, shares similar toxicological profiles and is also discussed.[1][2]

Core Mechanisms of this compound Neurotoxicity

The neurotoxicity of this compound is a multi-faceted process primarily initiated by its selective uptake into dopaminergic neurons via the dopamine transporter (DAT).[3][4] Once inside the neuron, this compound exerts its toxic effects through several interconnected pathways, principally mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the promotion of alpha-synuclein aggregation.

Mitochondrial Dysfunction

This compound is a potent inhibitor of Complex I of the mitochondrial electron transport chain.[1][3][5] This inhibition disrupts oxidative phosphorylation, leading to a significant depletion of cellular ATP and ultimately, energy failure and cell death.[1] While the direct inhibition of Complex I by this compound (MPP+) is well-established, the structurally similar compound paraquat exhibits weaker inhibitory effects at the complex itself, suggesting a more nuanced mechanism of mitochondrial damage.[5][6] Studies have shown that paraquat can still induce mitochondrial dysfunction, potentially through indirect mechanisms such as increased lipid peroxidation.[7]

Oxidative Stress

A primary consequence of mitochondrial dysfunction is the generation of reactive oxygen species (ROS).[1][8] this compound can accept electrons from Complex I and transfer them to molecular oxygen, creating a continuous cycle of superoxide radical production.[1] This redox cycling leads to a state of severe oxidative stress within the dopaminergic neuron.[9][10][11] The presence of dopamine itself can exacerbate this oxidative stress, as its metabolism can also generate ROS.[4] This heightened oxidative environment damages cellular components, including lipids, proteins, and DNA, contributing to neuronal demise.[10][12]

Alpha-Synuclein Aggregation

This compound and its analog paraquat have been shown to promote the aggregation of alpha-synuclein, a protein central to the pathology of Parkinson's disease.[13][14][15] Exposure to these toxins can increase the expression of alpha-synuclein and accelerate its fibrillation into toxic oligomers and larger aggregates.[7][13][15] Mechanistically, this may be linked to oxidative stress, which can induce conformational changes in the alpha-synuclein protein, making it more prone to aggregation.[7] Furthermore, paraquat has been shown to shift the equilibrium of physiological alpha-synuclein tetramers towards aggregation-prone monomers.[16]

Neuroinflammation

Neuroinflammation is another critical component of this compound-induced neurodegeneration. The initial neuronal damage triggers the activation of microglia, the resident immune cells of the brain.[17][18][19] Activated microglia release pro-inflammatory cytokines and reactive oxygen species, which can further exacerbate neuronal injury and create a self-perpetuating cycle of neurodegeneration.[17][18]

Quantitative Data on this compound-Induced Neurotoxicity

The following tables summarize key quantitative findings from various in vitro and in vivo studies on this compound and its analog, paraquat.

| In Vitro Model | Compound | Concentration | Duration | Effect | Fold Change/Percentage | Reference |

| SH-SY5Y cells | Paraquat | 500 µM | 24 h | Increased ROS levels | 1.5-fold increase | [7] |

| SK-N-SH cells | Paraquat | 14 µM | 24 h | Increased ROS generation | 2-fold increase | [7] |

| SH-SY5Y cells | Paraquat | 100 µM | 4 h | Increased superoxide anion radicals | Dramatic increase | [7] |

| SH-SY5Y cells | Paraquat | 300 µM | 24 h | Increased caspase-9 protein expression | 1.9-fold increase | [7] |

| N27 rat dopaminergic neuronal cells | Paraquat | 500 µM | 48 h | Upregulated caspase-3 and -7 protein expression and activity | Upregulation | [7] |

| In Vivo Model | Compound | Dosage | Duration | Effect | Fold Change/Percentage | Reference |

| Drosophila flies | Paraquat | 20 mM (p.o.) | 24 h | Increased superoxide radical in the brain | 3.7-fold increase | [7] |

| C57BL/6 mice | Paraquat | 10 mg/kg i.p. (weekly) | 3 weeks | Increased brain levels of alpha-synuclein | Significantly increased 2 days post-injection | [13] |

| Rats | Paraquat | 10 mg/kg i.p. | 24 weeks | Reduced TH-ir neurons in the VTA | 42% reduction | [20] |

| Rats | Paraquat | 10 mg/kg i.p. | 24 weeks | Reduced Nissl-stained neurons in the VTA | 26% reduction | [20] |

| PACAP KO mice | Paraquat | 10 mg/kg | Single dose | Decreased TH-positive neurons | 30% decrease | [21] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on information available in the cited abstracts.

In Vitro Neurotoxicity Assay in Human Dopaminergic Neurons

-

Cell Culture: Human embryonic stem cells (hESCs) are differentiated into dopaminergic neurons.[22]

-

Toxin Exposure: Differentiated neurons are exposed to varying concentrations of MPP+ (this compound).[22][23]

-

Endpoint Analysis: Cell viability is assessed using methods such as LDH release assays. Apoptosis is evaluated by measuring caspase activation (e.g., caspase-3, -9). Intracellular ROS formation is measured using fluorescent probes like CM-H2DCFDA.[24] Neuronal morphology and process integrity are examined through immunocytochemistry for markers like tyrosine hydroxylase (TH).[23]

In Vivo Neurodegeneration Model in Mice

-

Animal Model: C57BL/6 mice are commonly used.[2]

-

Toxin Administration: Paraquat is administered systemically, typically via intraperitoneal (i.p.) injection, at doses around 10 mg/kg.[2][13] A common regimen involves weekly injections for a period of several weeks.[10][13]

-

Behavioral Analysis: Locomotor activity is monitored to assess for parkinsonian-like motor deficits.[2][25]

-

Neurochemical Analysis: Striatal levels of dopamine and its metabolites are measured using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[2]

-

Histological Analysis: The number of dopaminergic neurons in the substantia nigra pars compacta (SNpc) is quantified using stereological counting of tyrosine hydroxylase (TH)-immunoreactive neurons.[2][21] Alpha-synuclein aggregation can be assessed by staining with Thioflavine S.[13] Markers of oxidative stress, such as 4-hydroxy-2-nonenal (4-HNE), can be evaluated through immunohistochemistry.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound-induced dopaminergic neuron degeneration and a general experimental workflow for studying its effects.

Caption: Core signaling cascade of this compound-induced neurotoxicity.

Caption: General experimental workflow for studying this compound neurotoxicity.

Conclusion